molecular formula C17H19N3O2S B11028026 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11028026
M. Wt: 329.4 g/mol
InChI Key: ZRLXVOKFGXWRMV-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features both indole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and formylcyclohexanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors in the body, potentially modulating biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both indole and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-16(23-11(2)20-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21)

InChI Key

ZRLXVOKFGXWRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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